molecular formula C13H23NO7S B7855108 CID 9862638

CID 9862638

Cat. No. B7855108
M. Wt: 337.39 g/mol
InChI Key: OVICLFZZVQVVFT-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 9862638 is a useful research compound. Its molecular formula is C13H23NO7S and its molecular weight is 337.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 9862638 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 9862638 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.H2O4S/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVICLFZZVQVVFT-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164006
Record name Levalbuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-albuterol hydrochloride

CAS RN

148563-16-0
Record name Levalbuterol sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148563-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levalbuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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